molecular formula C16H20N2O5S2 B2528657 N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide CAS No. 871495-42-0

N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Cat. No.: B2528657
CAS No.: 871495-42-0
M. Wt: 384.47
InChI Key: JHJKLKDWWWICHU-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a methoxy group, and a sulfonamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the benzyl and methoxy groups, followed by the sulfonamide formation. One common method involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with N-methylmethanesulfonamide in the presence of a base such as triethylamine. The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide.

    Reduction: Formation of N-benzyl-4-methoxy-3-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine for treating bacterial infections in livestock.

Uniqueness

N-benzyl-4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide is unique due to its specific structural features, such as the benzyl and methoxy groups, which can influence its chemical reactivity and biological activity. These structural differences can result in varying pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.

Properties

IUPAC Name

N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-18(24(3,19)20)15-11-14(9-10-16(15)23-2)25(21,22)17-12-13-7-5-4-6-8-13/h4-11,17H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJKLKDWWWICHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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